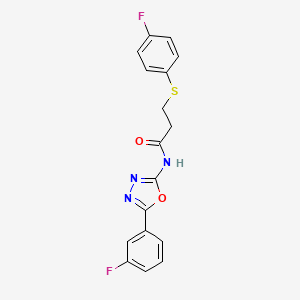
1,2-Difluoro-3-(4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene typically involves the fluorination of a suitable precursor followed by the introduction of the propylcyclohexyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized for large-scale synthesis and often incorporate advanced purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
1,2-Difluoro-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The propylcyclohexyl group can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1,2-Difluoro-3-(4-propylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials, particularly in the field of liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Industrial Applications: It is used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial processes, including the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with proteins and enzymes, potentially altering their function. The propylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1,2-Difluoro-3-(4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:
1,2-Difluoro-4-(4-propylcyclohexyl)benzene: This compound has a similar structure but with the propylcyclohexyl group attached at a different position on the benzene ring.
1,3-Difluoro-4-(4-propylcyclohexyl)benzene: Another isomer with the fluorine atoms in different positions.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene:
Properties
CAS No. |
204653-82-7 |
|---|---|
Molecular Formula |
C15H20F2 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1,2-difluoro-3-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H20F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-6,11-12H,2,4,7-10H2,1H3 |
InChI Key |
BKLQIKNQJIJYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



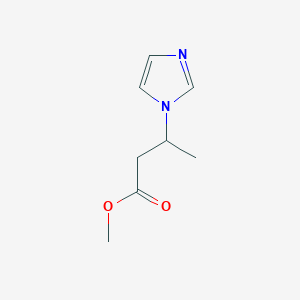
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)
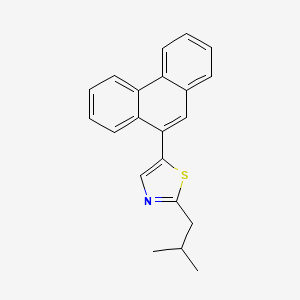
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)
![4,4,5,5-Tetramethyl-2-(8-phenyldibenzo[b,d]furan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14125911.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide](/img/structure/B14125925.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
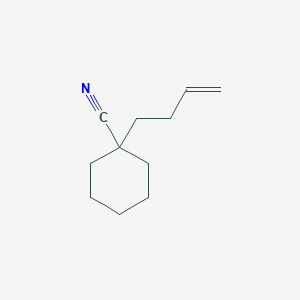

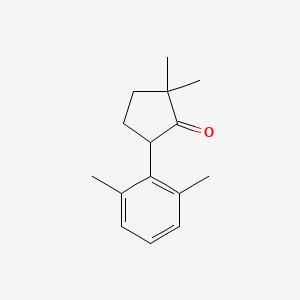
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
